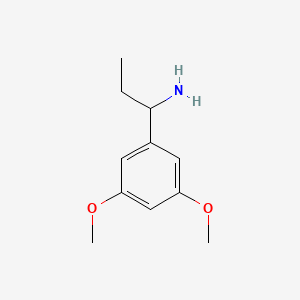

![molecular formula C41H38O11 B12105326 [4,5-Diacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B12105326.png)

[4,5-Diacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-(trityloxymethyl)oxan-3-yl] acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4’-Methylumbelliferyl 2,3,4,-Tri-O-acetyl-6-O-trityl-beta-D-glucopyranoside is a synthetic compound used primarily in biochemical research. It is a derivative of 4-methylumbelliferone, a compound known for its fluorescent properties. This compound is often utilized as a substrate in enzymatic assays to study the activity of various glycosidases, particularly beta-glucosidases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methylumbelliferyl 2,3,4,-Tri-O-acetyl-6-O-trityl-beta-D-glucopyranoside typically involves multiple steps. The starting material, 4-methylumbelliferone, undergoes glycosylation with a protected glucose derivative. The reaction conditions often include the use of a Lewis acid catalyst such as boron trifluoride etherate (BF3·OEt2) to facilitate the glycosylation reaction. The intermediate product is then subjected to acetylation and tritylation to protect the hydroxyl groups, resulting in the final compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of automated reactors and purification systems to streamline the process .

Chemical Reactions Analysis

Types of Reactions

4’-Methylumbelliferyl 2,3,4,-Tri-O-acetyl-6-O-trityl-beta-D-glucopyranoside undergoes several types of chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed by glycosidases to release 4-methylumbelliferone, which is fluorescent and can be easily detected.

Deprotection: The acetyl and trityl protecting groups can be removed under acidic or basic conditions to yield the free hydroxyl groups.

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using beta-glucosidase in a buffered aqueous solution.

Deprotection: Acidic conditions using trifluoroacetic acid (TFA) or basic conditions using sodium methoxide (NaOMe) in methanol.

Major Products Formed

Hydrolysis: 4-methylumbelliferone and glucose derivatives.

Deprotection: Free hydroxyl groups on the glucose moiety.

Scientific Research Applications

4’-Methylumbelliferyl 2,3,4,-Tri-O-acetyl-6-O-trityl-beta-D-glucopyranoside is widely used in scientific research for various applications:

Enzymatic Assays: It serves as a substrate for beta-glucosidase assays to measure enzyme activity.

Fluorescence Studies: The release of 4-methylumbelliferone upon hydrolysis allows for the detection and quantification of enzymatic reactions using fluorescence spectroscopy.

Proteomics Research: The compound is used in the study of glycosidase enzymes and their role in various biological processes

Mechanism of Action

The mechanism of action of 4’-Methylumbelliferyl 2,3,4,-Tri-O-acetyl-6-O-trityl-beta-D-glucopyranoside involves its hydrolysis by beta-glucosidase enzymes. The enzyme cleaves the glycosidic bond, releasing 4-methylumbelliferone, which exhibits strong fluorescence. This fluorescence can be measured to determine the activity of the enzyme. The molecular targets are the glycosidic bonds within the compound, and the pathway involves the enzymatic hydrolysis reaction .

Comparison with Similar Compounds

Similar Compounds

4-Methylumbelliferyl-beta-D-glucopyranoside: A simpler derivative used in similar enzymatic assays.

4-Methylumbelliferyl-beta-D-glucuronide: Another derivative used as a substrate for beta-glucuronidase assays

Uniqueness

4’-Methylumbelliferyl 2,3,4,-Tri-O-acetyl-6-O-trityl-beta-D-glucopyranoside is unique due to its multiple protective groups, which make it more stable and allow for selective deprotection. This stability is advantageous in complex biochemical assays where controlled hydrolysis is required .

Properties

Molecular Formula |

C41H38O11 |

|---|---|

Molecular Weight |

706.7 g/mol |

IUPAC Name |

[4,5-diacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-(trityloxymethyl)oxan-3-yl] acetate |

InChI |

InChI=1S/C41H38O11/c1-25-22-36(45)51-34-23-32(20-21-33(25)34)50-40-39(49-28(4)44)38(48-27(3)43)37(47-26(2)42)35(52-40)24-46-41(29-14-8-5-9-15-29,30-16-10-6-11-17-30)31-18-12-7-13-19-31/h5-23,35,37-40H,24H2,1-4H3 |

InChI Key |

UHSAODFMAFXSFG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)OC(=O)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

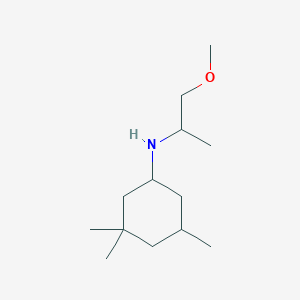

![2-Aziridinecarboxylic acid,1-[(4-methylphenyl)sulfonyl]-2-(trifluoromethyl)-, ethyl ester, (2S)-](/img/structure/B12105294.png)